
3-氟-4-异丁氧基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-isobutoxybenzaldehyde is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is an important organic intermediate used for various scientific and industrial applications.
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-isobutoxybenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .科学研究应用
非线性光学材料
3-氟-4-异丁氧基苯甲醛:可能在非线性光学 (NLO) 领域具有潜在应用。 通过密度泛函理论 (DFT) 的量子化学计算预测了类似化合物的首次超极化率,表明这些化合物可能是未来 NLO 应用的有效工具 。这表明 3-氟-4-异丁氧基苯甲醛可用于开发具有显着光学非线性的材料,这些材料对于制造光开关、调制器和其他光子器件至关重要。
用于生物成像的荧光探针
该化合物的结构,包括苯甲醛部分,表明它可能是合成荧光探针的前体。 这些探针可用于生物成像,以在分子水平上跟踪和观察生物过程 。新型单苯基荧光团 (SBBFs) 的开发因其在分析、成像和传感技术中的应用而受到重视,这些技术在生物学和材料科学中至关重要。
材料科学
SBBFs 的物理化学性质,包括类似于 3-氟-4-异丁氧基苯甲醛的性质,在材料科学中很受关注。 这些性质可以影响具有所需特性的新材料的开发,以满足各种工业应用 。
量子化学研究
可以使用量子化学研究该化合物的电子性质,例如 HOMO 和 LUMO 能量。 这些信息对于预测化合物在不同化学环境中的行为非常有价值,并且可以根据其电子结构发现新的应用 。
作用机制
The mechanism of action of 3-Fluoro-4-isobutoxybenzaldehyde is not yet fully understood. It is believed that 3-Fluoro-4-isobutoxybenzaldehyde interacts with various proteins and enzymes in the body and affects their function. It is also believed that 3-Fluoro-4-isobutoxybenzaldehyde may act as an inhibitor of certain enzymes and may affect the activity of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-isobutoxybenzaldehyde are still being studied. In animal studies, 3-Fluoro-4-isobutoxybenzaldehyde has been shown to have an anti-inflammatory effect and to reduce the levels of certain inflammatory markers. Additionally, 3-Fluoro-4-isobutoxybenzaldehyde has been shown to have an antioxidant effect and to reduce the levels of certain oxidative stress markers. It has also been shown to have a neuroprotective effect and to reduce the levels of certain neurotoxic markers.
实验室实验的优点和局限性
3-Fluoro-4-isobutoxybenzaldehyde has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a stable compound and can be stored for long periods of time without significant degradation. Additionally, 3-Fluoro-4-isobutoxybenzaldehyde is a relatively non-toxic compound and has low acute toxicity.
However, there are some limitations to using 3-Fluoro-4-isobutoxybenzaldehyde in laboratory experiments. It is a relatively volatile compound and can easily evaporate during experiments. Additionally, it is a relatively reactive compound and can react with other compounds in the laboratory.
未来方向
There are several potential future directions for research involving 3-Fluoro-4-isobutoxybenzaldehyde. Further studies are needed to better understand the biochemical and physiological effects of 3-Fluoro-4-isobutoxybenzaldehyde. Additionally, further studies are needed to explore the potential uses of 3-Fluoro-4-isobutoxybenzaldehyde in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further studies are needed to explore the potential uses of 3-Fluoro-4-isobutoxybenzaldehyde in medical imaging applications. Finally, further studies are needed to explore the potential uses of 3-Fluoro-4-isobutoxybenzaldehyde in the synthesis of fluorescent dyes and imaging agents.
合成方法
3-Fluoro-4-isobutoxybenzaldehyde can be synthesized through several methods. The most common method is the reaction of 3-fluorobenzaldehyde with isobutylmagnesium bromide in the presence of aqueous hydrochloric acid. This reaction produces a mixture of 3-Fluoro-4-isobutoxybenzaldehyde and 4-fluoro-3-isobutoxybenzaldehyde (4-FIB). The mixture can be separated by column chromatography using silica gel as the stationary phase and ethyl acetate as the mobile phase. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with isobutylmagnesium bromide and the reaction of 3-fluorobenzaldehyde with isobutylchloride.
安全和危害
属性
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESGKXIIIQQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1385833.png)
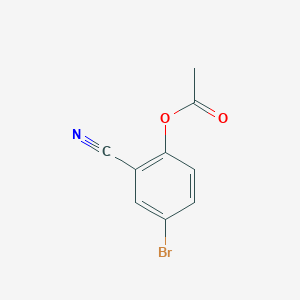
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)
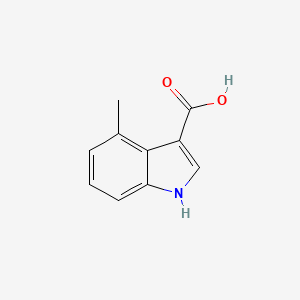

![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)
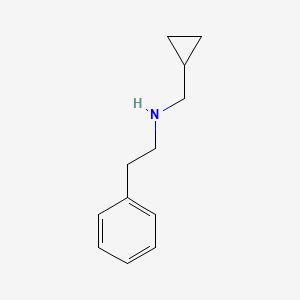
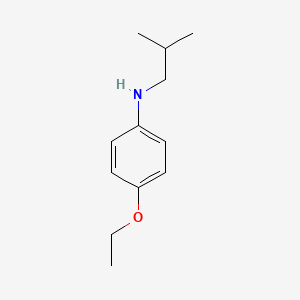
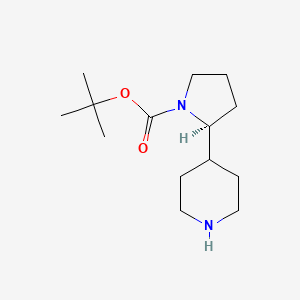
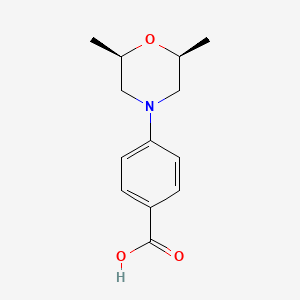
![6-(5-Bromo-2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1385852.png)
![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl chloride](/img/structure/B1385854.png)

